Plasma Protein Binding: M-5 Exhibits 10-Fold Higher Binding than Regorafenib, Dictating Pharmacokinetic Behavior
In vitro studies comparing regorafenib and its metabolites reveal a critical differential in plasma protein binding. While regorafenib and M-2 show unbound fractions of ~0.5% and ~0.2% in human plasma, respectively, the M-5 metabolite (N-desmethyl regorafenib N-oxide) demonstrates a substantially lower unbound fraction of ~0.05% [1]. This indicates that M-5 is approximately 10-fold more highly bound to plasma proteins than the parent drug, significantly reducing its free pharmacologically active concentration in vivo [2].
| Evidence Dimension | Human Plasma Unbound Fraction (%) |
|---|---|
| Target Compound Data | ~0.05% |
| Comparator Or Baseline | Regorafenib: ~0.5%; M-2: ~0.2% |
| Quantified Difference | M-5 unbound fraction is 10-fold lower than regorafenib (0.05% vs 0.5%) |
| Conditions | In vitro plasma protein binding assay; human plasma |
Why This Matters
This quantitative difference is crucial for researchers selecting a compound for in vivo studies, as the high protein binding of M-5 limits its free drug exposure and explains why it is not the primary contributor to regorafenib's clinical activity.
- [1] Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. View Source
- [2] Kubota, Y., et al. (2020). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. Clinical Pharmacology & Therapeutics, 108(3), 586-595. View Source
